Methyl 4-methylpiperazine-1-carboxylate
Description
Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. google.com This prevalence is due to a combination of favorable properties inherent to the piperazine moiety.
The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological properties. i.moscow The basicity of the piperazine nitrogens can improve the aqueous solubility of drug candidates, a crucial factor for their absorption and distribution in the body. Furthermore, the piperazine ring can adopt a stable chair conformation, which can provide a rigid and predictable orientation for substituents to interact with biological targets such as enzymes and receptors. google.com
In organic synthesis, the differential reactivity of the two nitrogen atoms in a piperazine derivative allows for sequential and controlled introduction of various functional groups, making it an invaluable building block for constructing complex molecules.
Overview of the Chemical Compound's Research Relevance and Utility
Methyl 4-methylpiperazine-1-carboxylate serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. nih.gov Its structure is particularly useful for introducing the 4-methylpiperazine-1-carbonyl moiety into a target molecule.
One of the most prominent applications of this compound is in the development of prodrugs. A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as its solubility, stability, or absorption.
A notable example is its use in the synthesis of prodrugs for the atypical antipsychotic drug, aripiprazole. google.comgoogle.com By chemically linking this compound to aripiprazole, researchers have developed new chemical entities with the potential for modified release profiles. google.com The synthesis involves creating a carbamate (B1207046) linkage, where the piperazine-containing group is designed to be cleaved in vivo to release the active aripiprazole.
Another significant area of research is its application in the synthesis of prodrugs for nitroxoline (B368727), a compound with both antibacterial and anti-tumor properties. google.comgoogle.com Nitroxoline itself has limitations such as low water solubility and a short biological half-life. google.com By creating a prodrug using this compound, scientists aim to enhance its pharmacokinetic profile, potentially leading to improved efficacy and patient compliance. google.comgoogle.com The synthesis of these prodrugs often involves the reaction of a chloromethyl derivative of this compound with the parent drug. google.com
The utility of this compound is further highlighted in its role in creating selective M1 antagonists, which are of interest for treating neurological disorders. mdpi.com
Interactive Table 2: Spectroscopic Data of this compound Derivative
The following data pertains to a derivative, (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)this compound, which incorporates the title compound's structure.
| Type of Spectroscopy | Observed Signals (as reported for a derivative containing the moiety) |
| ¹H NMR (in CDCl₃, 300MHz) | δ 1.68-1.88 (m, 4H), 2.25-2.42 (m, 7H), 2.45-2.55 (m, 2H), 2.61-2.76 (m, 6H), 2.85 (dd, 2H), 3.02-3.16 (m, 4H) google.com |
| Mass Spectrometry (m/z) | For a related nitroxoline prodrug, (5-nitroquinolin-8-yloxy)this compound, the calculated mass is 346.1 and the observed [M+H]⁺ is 347.1. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJWHXPIKDVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281614 | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-85-2 | |
| Record name | 7560-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Methyl 4-methylpiperazine-1-carboxylate
The direct synthesis of this compound is typically achieved through the straightforward N-acylation of 1-methylpiperazine (B117243). This reaction involves treating 1-methylpiperazine with methyl chloroformate. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired carbamate (B1207046) ester. This esterification is a common and efficient method for producing N-alkoxycarbonyl derivatives of piperazine. nih.govgoogle.com
Another established pathway involves a two-step process beginning with the synthesis of the intermediate 4-methylpiperazine-1-carbonyl chloride. sigmaaldrich.comsigmaaldrich.com This activated acyl chloride can then be reacted with methanol (B129727). The alcohol's oxygen atom performs a nucleophilic attack on the carbonyl carbon of the acyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct. Optimization of these reactions often requires careful control of temperature, typically between 0–5°C, to minimize side reactions and the use of an inert atmosphere to prevent hydrolysis of the reactive intermediates.
**2.2. Synthesis of Related Piperazine-1-Carboxylate Derivatives
The synthesis of the broader class of piperazine-1-carboxylate derivatives employs a variety of strategic pathways, enabling the construction of a diverse library of compounds. These methodologies include the preparation of key precursors, direct carboxylation and esterification, multicomponent reactions, and ring formation strategies.
The synthesis of 4-methylpiperazine-1-carbonyl chloride, often isolated as its hydrochloride salt, is a critical step for many subsequent derivatizations. nih.gov
Phosgene-Based Synthesis : The classical method involves the reaction of 1-methylpiperazine with the highly reactive and toxic gas, phosgene (B1210022) (COCl₂). This process forms the desired carbonyl chloride but necessitates stringent safety protocols and specialized equipment due to the hazards associated with phosgene.
Phosgene-Alternative Synthesis : To circumvent the dangers of phosgene, safer alternatives like di(trichloromethyl) carbonate (triphosgene) are widely used. google.com Triphosgene (B27547), a solid, serves as a convenient in-situ source of phosgene. The reaction is typically conducted in an organic solvent such as toluene, dioxane, or dichloromethane. google.com The molar ratio of 1-methylpiperazine to the triphosgene equivalent is a key parameter, generally ranging from 1:0.30 to 1:1.0.
A detailed synthesis using a phosgene alternative involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent like dichloromethane, adding triethylamine, and then slowly introducing N-methylpiperazine to yield the target compound. google.com The reaction conditions for these precursor syntheses are crucial for achieving high yields and purity.
Table 1: Reaction Parameters for 4-Methylpiperazine-1-carbonyl chloride Synthesis
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Materials | 1-Methylpiperazine and a phosgene source (e.g., phosgene, triphosgene) | |
| Solvents | Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran | |
| Molar Ratio | 1-methylpiperazine to trichloromethyl carbonate ether: 1:0.30 to 1:1.0 | |
| Reaction Temperature | 15–150 °C; often controlled at 0–5 °C initially to manage reactivity | |
| Reaction Time | 1–10 hours |
| Reported Yields | 75% to 98.5% | |
Carboxylation and subsequent esterification are fundamental transformations for producing piperazine-1-carboxylate esters. nih.gov A prevalent method involves reacting a piperazine derivative with an appropriate chloroformate ester, such as ethyl chloroformate, in the presence of a base to neutralize the HCl generated. nih.gov For example, the synthesis of various 1-piperazinecarboxylic acid ethyl ester derivatives has been reported using this approach. nih.gov
Alternatively, a two-step process can be employed. First, the piperazine is carboxylated, often using CO₂ or a derivative, to form a carbamic acid, which is then esterified. For instance, an improved process for synthesizing 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester involves reacting 1-(2-fluoro-4-nitro-phenyl)-piperazine with di-tert-butoxycarbonyl anhydride. google.com This reaction directly introduces the tert-butyl carboxylate group onto the piperazine nitrogen. google.com
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly powerful for generating chemical diversity around a piperazine core. nih.govresearchgate.net
In a "split-Ugi" reaction, a bis-secondary diamine like piperazine can react with an acid, a carbonyl component (like formaldehyde), and an isocyanide. nih.gov This strategy allows for the synthesis of complex 1,4-disubstituted piperazine derivatives in high yields. nih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of piperazine-based dopamine (B1211576) receptor ligands and other complex heterocyclic structures like piperazinones and piperazine–benzimidazoles. nih.govrsc.orgthieme-connect.com The reaction is notable for its operational simplicity and tolerance of various functional groups, making it a valuable tool in medicinal chemistry for creating libraries of pharmacologically relevant scaffolds. rsc.orgthieme-connect.com
The formation of the piperazine ring itself can be achieved through various cyclization and ring-opening strategies, providing access to carbon-substituted piperazines that are otherwise challenging to synthesize. nih.gov
Cyclization Methodologies :
Dieckmann Cyclization : This intramolecular condensation reaction can be used to form piperazine-2,5-diones (diketopiperazines), which are precursors to piperazines. acs.orgthieme-connect.com The reaction involves the cyclization of a linear substrate of the type CH₂(X)-N(R)C(O)CH₂N(R')CO₂R'', where a methylene (B1212753) group activated by an electron-withdrawing group (X) attacks a carbamate or ester carbonyl. acs.orgepa.gov These diketopiperazines can then be reduced to the corresponding piperazine. researchgate.net
Reductive Cyclization : A general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine intermediate. nih.govmdpi.com This intermediate then undergoes a catalytic reductive cyclization, often using a palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst, to form the piperazine ring. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. nih.govmdpi.com
Ring-Opening Methodologies :
DABCO Bond Cleavage : A highly efficient method for synthesizing functionalized piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org DABCO can be activated with various electrophiles, such as alkyl halides or aryl halides, to form a quaternary ammonium (B1175870) salt. rsc.org This activated salt is then susceptible to nucleophilic attack, which cleaves a C-N bond and opens the bicyclic structure to yield a piperazine derivative. rsc.orgmdpi.com This strategy has been used in one-pot, multicomponent reactions to generate a wide array of piperazine structures. rsc.orgresearchgate.net
Epoxide Ring-Opening : The piperazine ring can act as a nucleophile to open an epoxide ring. nih.gov This reaction, often catalyzed by Lewis acids like Al(OTf)₃, forms β-amino alcohols bearing a piperazine motif, which are valuable intermediates in the synthesis of physiologically active compounds. nih.gov
Reductive amination is a cornerstone reaction in amine synthesis and is frequently used to prepare piperazine-containing compounds. mdpi.com This method can be applied in several ways:
N-Alkylation : An existing piperazine or piperazinone can be N-alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. mdpi.comgoogle.comnih.gov This is a common final step in the synthesis of many pharmaceutical agents. mdpi.com
Ring Formation : Intramolecular reductive amination is a key strategy for constructing the piperazine ring itself. nih.govresearchgate.net A linear diamine precursor containing carbonyl groups can be induced to cyclize under reductive conditions. For example, a β-keto ester derived from an amino acid can undergo reductive amination with ammonium acetate (B1210297) to form a 1,4-diamine, which is a direct precursor for cyclization into a piperazine ring. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| 1-chloroformyl-4-methylpiperazine hydrochloride |
| 1-methylpiperazine |
| 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester |
| 4-methylpiperazine-1-carbonyl chloride |
| Al(OTf)₃ (Aluminum triflate) |
| di(trichloromethyl) carbonate (triphosgene) |
| Di-tert-butoxycarbonyl anhydride |
| Ethyl chloroformate |
| Formaldehyde |
| Hydrochloric acid |
| Methanol |
| This compound |
| Methyl chloroformate |
| N-methylpiperazine |
| Phosgene |
| Piperazine |
| Piperazine-2,5-diones |
| Raney Nickel (Ra-Ni) |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride (STAB) |
Advanced Synthetic Techniques in Piperazine Chemistry
The synthesis of piperazine derivatives, a scaffold of significant interest in medicinal chemistry, has evolved to include sophisticated methods that offer greater efficiency, diversity, and scalability. researchgate.net For a target molecule such as this compound, these advanced techniques provide powerful tools for both discovery and large-scale production.
Parallel Solid-Phase Synthesis
Parallel solid-phase synthesis (SPPS) is a cornerstone of modern combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. youtube.com This methodology is particularly well-suited for exploring the structure-activity relationships of piperazine-based molecules by systematically varying substituents around the core scaffold. In SPPS, a starting material is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out in parallel reaction vessels. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.
While specific literature on the parallel solid-phase synthesis of this compound is not prominent, the principles are readily applied. Strategies have been developed for the solid-phase synthesis of libraries based on piperazine scaffolds, such as 4-phenyl-2-carboxy-piperazine. nih.govdiva-portal.org These approaches typically involve immobilizing a piperazine precursor onto a resin and then diversifying the structure through reactions like N-acylation, N-alkylation, or sulfonylation. nih.gov Polyamines incorporating piperazine units have also been successfully constructed on solid supports. nih.gov
A hypothetical parallel synthesis to generate analogs of this compound could involve the following steps:
Immobilization of a suitable piperazine precursor (e.g., a protected piperazine-1-carboxylate) onto a solid support.
Distribution of the resin into a multi-well plate or parallel synthesizer apparatus. youtube.com
Parallel derivatization at the N4 position with a library of alkylating agents.
Cleavage from the resin and purification to yield a library of N-substituted piperazine-1-carboxylates.
This approach allows for the efficient creation of hundreds of distinct compounds in a single synthesis campaign, facilitating the exploration of chemical space around the parent molecule.
Table 1: Hypothetical Parallel Solid-Phase Synthesis Scheme for Piperazine Analogs
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Loading | Immobilization | Piperazine-1-carboxylic acid, Linker (e.g., Wang resin), Coupling agent (e.g., DIC/DMAP) | Anchor scaffold to solid support |
| 2. Deprotection | N-Boc Removal | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Expose secondary amine for derivatization |
| 3. Diversification | Reductive Amination | Library of Aldehydes/Ketones (R-CHO), NaBH(OAc)₃ | Introduce diverse substituents at N4 |
| 4. Cleavage | Resin Cleavage | 95% TFA in water | Release final products from support |
Photocatalytic Synthetic Methods
Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis, offering mild conditions for reactions that were previously challenging. nsf.gov This approach has been successfully applied to the synthesis and functionalization of piperazine rings. researchgate.netmdpi.com These methods often proceed via the generation of radical intermediates, enabling novel bond formations that are difficult to achieve with traditional thermal methods. mdpi.com
Several photocatalytic strategies are relevant to piperazine chemistry:
C-H Functionalization: Direct functionalization of C-H bonds adjacent to the nitrogen atoms in N-protected piperazines (like N-Boc-piperazine) can be achieved. nsf.govmdpi.com Using iridium or organic photocatalysts, these C-H bonds can be arylated, vinylated, or alkylated, providing a direct route to substituted piperazine cores without the need for pre-functionalized starting materials. mdpi.com
Decarboxylative Annulation: The "CarboxyLic Amine Protocol" (CLAP) utilizes a photoredox-catalyzed decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to construct the piperazine ring, yielding diverse C2-substituted piperazines. mdpi.com
SnAP and SLAP Reagents: The Tin Amine Protocol (SnAP) and the more recent tin-free Silicon Amine Protocol (SLAP) use photocatalysis to generate N-unprotected piperazines from aldehydes and ketones. researchgate.netnsf.gov Continuous flow photochemistry has been employed with these methods to enhance scalability and safety. nsf.govmdpi.com
These photocatalytic methods provide innovative pathways to synthesize complex piperazine derivatives. For instance, a photocatalytic C-H functionalization could theoretically be applied to an N-Boc protected 1-methylpiperazine to introduce substituents at the C2 position, followed by conversion to the methyl carboxylate. A programmable synthesis using organic photoredox catalysis allows for the creation of diverse piperazine cores through direct substrate oxidation and radical cyclization with imines. nih.govorganic-chemistry.org
Table 2: Overview of Selected Photocatalytic Methods for Piperazine Synthesis
| Method | Catalyst Type | Substrates | Product Type | Key Advantage |
|---|---|---|---|---|
| C-H Arylation | Iridium (e.g., Ir(ppy)₃) | N-Boc-piperazine, Dicyanobenzene | α-Aryl-piperazine | Direct functionalization of the piperazine core. mdpi.com |
| CLAP Protocol | Iridium or Organic (4CzIPN) | Glycine-based diamine, Aldehydes | C2-substituted piperazines | Builds the piperazine ring with substitution. mdpi.com |
| SLAP Protocol | Not specified (Blue Light) | SLAP reagent, Aldehydes/Ketones | N-Unprotected piperazines | Tin-free alternative to SnAP reagents. researchgate.net |
| Programmable Synthesis | Organic Photocatalyst | Diamine, Carbonyl compound | C-substituted piperazines | Circumvents the need for radical precursors. nih.gov |
Industrial Production Methodologies and Optimization
The transition from laboratory-scale synthesis to industrial production requires a focus on cost, safety, efficiency, and robustness. For this compound, an industrial synthesis would likely start from readily available, low-cost materials such as N-methylpiperazine or involve building the piperazine ring from precursors like diethanolamine. google.com
Key considerations for optimization and scale-up include:
Route Selection: One common route to unsymmetrically substituted piperazines is the N-acylation or N-alkylation of a piperazine starting material. A major challenge is preventing the formation of undesired disubstituted by-products. One industrial strategy to achieve mono-substitution involves using a large excess of the starting piperazine or employing protonation as a simple and effective protecting group, which is a subject of patented procedures. mdpi.comnih.gov
Reaction Conditions: Optimization involves fine-tuning parameters such as solvent, temperature, catalyst, and reaction time. For N-acylation reactions, greener approaches using water as a solvent and microwave irradiation have been developed to improve efficiency and environmental impact, with potential for scale-up. mdpi.com For large-scale production, moving from stoichiometric reagents (e.g., copper in some coupling reactions) to catalytic systems is crucial for economic and environmental reasons. mdpi.com
Purification: Developing a scalable and efficient purification method is critical. While laboratory syntheses may rely on chromatography, industrial processes favor crystallization or distillation to isolate the final product in high purity. Research into the pilot-scale synthesis of piperazine from ethylene (B1197577) diamine has focused on optimizing parameters like temperature and flow rate to maximize yield and conversion, demonstrating the empirical work required for industrialization. researchgate.net
Patented methods for synthesizing related compounds, such as N-Boc piperazine from diethanolamine, highlight multi-step industrial processes involving chlorination, Boc protection, and cyclization, designed for high yield and purity. google.com Such strategies, which build the ring system in a controlled manner, are often preferred for large-scale manufacturing over those that require difficult-to-separate mixtures.
| Alkylation of Precursor | Piperazine-1-carboxylate | N-Alkylation with methylating agent (e.g., formaldehyde/formic acid) | Good for installing the methyl group last. | Requires synthesis of the piperazine carboxylate precursor. researchgate.net |
Chemical Reactivity and Transformation Mechanisms
General Reaction Classes of the Piperazine-1-Carboxylate Moiety
The piperazine-1-carboxylate structure is a common motif in synthetic chemistry, often employed as a protected form of piperazine (B1678402). This moiety undergoes a range of reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the elaboration of the piperazine core.
The piperazine ring, particularly when protected as a carbamate (B1207046), is susceptible to oxidation at several positions. Oxidation can occur at the nitrogen atoms or, more synthetically useful, at the α-carbon atoms adjacent to the nitrogen.
Kinetic studies on the oxidation of piperazines by reagents like bromamine-T in acidic media show a first-order dependence on the concentration of both the oxidant and the piperazine. scirp.org The reaction rate is enhanced by electron-donating groups on the piperazine ring. scirp.org The oxidation of aqueous piperazine is also a significant process in industrial applications like CO2 capture, where it can be catalyzed by metal ions such as iron (Fe²⁺) and copper (Cu²⁺). utexas.eduresearchgate.net This process occurs via a free-radical mechanism involving dissolved oxygen and can lead to a variety of degradation products, including piperazinol, piperazinone, and eventually formate (B1220265) and ammonia. researchgate.netutexas.edu
A key oxidative transformation for carbamate-protected piperazines is the C-H functionalization at the carbon alpha to the nitrogen atom. This can be achieved using hypervalent iodine reagents or through photoredox catalysis. mdpi.comnih.gov These methods generate an N-acyliminium ion intermediate, which is a powerful electrophile. nih.gov This intermediate can then be trapped by various nucleophiles, effectively achieving an oxidative substitution at the C-2 position of the piperazine ring. nih.gov For instance, photoredox C-H alkylation and heteroarylation of carbamate-protected piperazines proceed via the formation of an α-aminyl radical, which can couple with various partners. mdpi.com
Table 1: Summary of Oxidation Reactions of Piperazine-1-Carboxylate Derivatives
| Reaction Type | Reagents & Conditions | Key Intermediate(s) | Products | Citations |
|---|---|---|---|---|
| C-H Alkylation | Organic Photoredox Catalysts (e.g., Acridinium salts), α,β-Unsaturated Carbonyls | α-Carbamyl radical | C-2 Alkylated Piperazine | mdpi.com |
| C-H Heteroarylation | Ir(III) Photocatalyst, Heteroarene | Amine radical cation, α-Aminyl radical | C-2 Heteroarylated Piperazine | mdpi.com |
| α-Azidonation | Iodosobenzene (PhIO)n, TMSN₃ | N-Acyliminium ion | α-Azido Carbamate | nih.gov |
| Aqueous Oxidation | Dissolved O₂, Metal Catalysts (Fe²⁺, Cu²⁺), Heat | Free radicals | Piperazinol, Piperazinone, N-formylpiperazine | utexas.eduresearchgate.netutexas.edu |
The carbamate functional group in Methyl 4-methylpiperazine-1-carboxylate is generally stable to many reducing agents, but it can be reduced under more forcing conditions. While the ester-like portion of the carbamate is less reactive than a true ester, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate carbonyl. This reduction typically cleaves the carbonyl-oxygen bond, converting the carbamate into an N-methyl group. In the case of this compound, this would result in the formation of 1,4-dimethylpiperazine (B91421).
In the broader context of piperazine synthesis, reduction reactions are common. For example, pyrazines can be catalytically reduced to piperazines, and carboxyamides can be reduced to form N-alkyl piperazines. nih.govrsc.org Reductive cyclization of dioximes is another pathway to the piperazine ring, involving the catalytic hydrogenation of C=N bonds. nih.gov
Nucleophilic substitution reactions involving the piperazine-1-carboxylate moiety can occur at several sites. While the N-1 nitrogen is acylated and thus a poor nucleophile, the N-4 nitrogen in a precursor like methyl piperazine-1-carboxylate is a potent nucleophile for N-alkylation and N-arylation reactions. nih.gov These reactions are fundamental to the synthesis of many complex piperazine-containing molecules. nih.gov Common methods include reaction with alkyl halides, reductive amination with aldehydes or ketones, and metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination for N-arylation. nih.gov
For this compound itself, where both nitrogens are substituted, nucleophilic substitution reactions primarily target the carbon skeleton of the piperazine ring. As mentioned in the oxidation section, the formation of N-acyliminium ions at the C-2 position enables subsequent attack by nucleophiles. nih.gov This represents a nucleophilic substitution at a carbon atom, facilitated by initial oxidation. mdpi.comnih.gov This strategy allows for the introduction of a wide range of substituents onto the piperazine core that would otherwise be difficult to install. mdpi.com
Reactivity of the Carbamate Functional Group
The methyl carbamate group (-N-CO₂CH₃) is a key functional handle in this compound. It acts as an amide-ester hybrid, with the carbonyl carbon being electrophilic and susceptible to attack by nucleophiles. Its reactivity is generally lower than that of esters or acid chlorides but sufficient for a range of important transformations. libretexts.org
The hydrolysis of carbamates is a well-studied process that can be catalyzed by acid or base, or occur spontaneously under neutral conditions. researchgate.netrsc.org The reaction involves the cleavage of the carbamate linkage to release the parent amine, an alcohol, and carbon dioxide.
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (BAc2). researchgate.netrsc.org A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. rsc.org The subsequent collapse of this intermediate can eliminate either the methoxide (B1231860) ion (CH₃O⁻) or the piperazine anion. The elimination of the better leaving group, typically the alkoxide, is followed by deprotonation steps to yield 4-methylpiperazine-1-carboxylic acid, which may further decarboxylate, and methanol (B129727). nih.gov
Acid-Catalyzed Hydrolysis: In acidic media, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. researchgate.net This is followed by the formation of a tetrahedral intermediate and subsequent elimination of methanol to give the carbamic acid of 1-methylpiperazine (B117243). Carbamic acids are generally unstable and readily decompose to the free amine (1-methylpiperazine) and carbon dioxide.
Spontaneous Hydrolysis: Under neutral pH, a spontaneous, water-catalyzed hydrolysis can occur. researchgate.net This process is generally slower but can be significant, particularly for carbamates designed as prodrugs that release an active amine under physiological conditions. researchgate.net The coordination of metal ions can also trigger or accelerate carbamate hydrolysis. rsc.org
Table 2: Products of this compound Hydrolysis
| Hydrolysis Condition | Mechanism | Primary Products | Citations |
|---|---|---|---|
| Basic (e.g., NaOH) | BAc2 Nucleophilic Acyl Substitution | 1-Methylpiperazine, Methanol, Carbonate | researchgate.netrsc.org |
| Acidic (e.g., HCl) | AAc2 Nucleophilic Acyl Substitution | 1-Methylpiperazine, Methanol, Carbon Dioxide | researchgate.net |
| Neutral/Spontaneous | General Base-Catalyzed Attack of Water | 1-Methylpiperazine, Methanol, Carbon Dioxide | researchgate.netresearchgate.net |
The electrophilic carbonyl center of the carbamate group can be attacked by a variety of nucleophiles other than water. These reactions follow the general nucleophilic acyl substitution pathway, involving the formation and breakdown of a tetrahedral intermediate. libretexts.org
Reactions with Amines (Aminolysis): Reaction with a primary or secondary amine leads to the formation of a substituted urea. In this reaction, the amine nucleophile attacks the carbamate carbonyl, and after the collapse of the tetrahedral intermediate, methanol is eliminated. This provides a route to unsymmetrical ureas.
Reactions with Alcohols (Alcoholysis/Transesterification): In the presence of an alcohol and a suitable catalyst (acid or base), the methyl group of the carbamate can be exchanged. This transesterification reaction results in a different carbamate ester and the release of methanol. The reaction is typically reversible and driven to completion by using the new alcohol as a solvent.
Reactions with Thiols: Thiols, particularly as their more nucleophilic thiolate anions, can attack the carbamate carbonyl. This reaction leads to the formation of a thiocarbamate, with the elimination of methanol. The reaction of thiols with electrophiles is a fundamental transformation in biological and synthetic chemistry. nih.govwsu.edu
Table 3: Nucleophilic Acyl Substitution on the Carbamate Group
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Amine (R₂NH) | Urea | This compound + R₂NH → 1-(Dialkylcarbamoyl)-4-methylpiperazine + CH₃OH |
| Alcohol (R'OH) | Carbamate | This compound + R'OH ⇌ Alkyl 4-methylpiperazine-1-carboxylate + CH₃OH |
| Thiol (R'SH) | Thiocarbamate | This compound + R'SH → S-Alkyl 4-methylpiperazine-1-carbothioate + CH₃OH |
Reactivity Modulated by the Piperazine Ring Nitrogen Atoms
The piperazine ring contains two nitrogen atoms at positions 1 and 4, which are key centers of reactivity. researchgate.net The nitrogen at the 4-position is a tertiary amine due to the methyl substituent, while the nitrogen at the 1-position is part of a carbamate group. This structural arrangement leads to differential reactivity at these two sites.
N-Alkylation Processes
The N-alkylation of piperazine derivatives is a fundamental transformation for the synthesis of more complex molecules. In the case of this compound, the nitrogen at the 4-position is already alkylated with a methyl group. Further alkylation at this site to form a quaternary ammonium (B1175870) salt is possible but generally requires harsh conditions.
The primary site for N-alkylation is the nitrogen atom of the carbamate group. However, direct alkylation on the nitrogen of a carbamate can be challenging. Studies on simple carbamates have shown that thermodynamically controlled alkylation tends to occur on the nitrogen atom. utexas.edu More commonly in synthetic applications, piperazine derivatives are N-alkylated at a free secondary amine position. For instance, the synthesis of N-alkylpiperazines is often achieved through the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net Another common strategy involves using a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one nitrogen to ensure mono-alkylation on the other, followed by deprotection. researchgate.net Reductive amination is another key method for N-alkylation of piperazines. mdpi.com
For this compound, derivatization through N-alkylation would typically involve modification of the existing methyl group or a more complex synthetic route starting from a different piperazine precursor.
Acylation Reactions
Acylation reactions are a common method for functionalizing piperazines, typically occurring at a secondary amine. ambeed.com In this compound, the nitrogen at the 4-position is a tertiary amine and thus not readily acylated. The nitrogen of the carbamate is already acylated by the methoxycarbonyl group.
Therefore, discussions of acylation with respect to this compound often refer to its formation from 1-methylpiperazine or its use as a building block in further synthetic steps. The synthesis of various 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines highlights the utility of acylation in creating complex piperazine-based structures. nih.gov The reactivity of carboxylic acid derivatives towards acylation follows the general order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org This principle governs the choice of reagents for acylating piperazine precursors.
A method for selective mono-acylation of piperazine has been developed using a flow system where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel before being acylated. colab.ws
Mechanistic Investigations of Compound Degradation
The stability of this compound is a critical factor in its handling and application. Degradation can be initiated by various factors, with thermal stress being a key consideration.
Thermal Degradation Studies (e.g., Nucleophilic Attack, SN2 Reactions)
Studies on the thermal degradation of piperazine and its derivatives, particularly in the context of CO2 capture systems, provide insights into the potential degradation pathways for this compound. The thermal degradation of aqueous piperazine is proposed to be initiated by the nucleophilic attack of a piperazine molecule at an α-carbon of a protonated piperazine molecule, leading to ring-opening. acs.org This is followed by further SN2 substitution reactions that can generate a variety of products. utexas.edu
The degradation of piperazine is a first-order reaction with a significant activation energy. utexas.edu The presence of a methyl group on the piperazine ring has been shown to increase the rate of thermal degradation. researchgate.net Specifically, 1-methylpiperazine (1-MPZ) was found to degrade faster than piperazine at 150 °C. researchgate.net This suggests that this compound may also exhibit enhanced thermal degradation compared to its non-methylated counterparts.
The degradation mechanisms for piperazine blends can involve SN2 substitution reactions, leading to the formation of various substituted piperazines. utexas.edu
Identification and Characterization of Degradation Products
The thermal degradation of piperazine under various conditions leads to a range of products. In studies of concentrated aqueous piperazine at elevated temperatures (135 to 175 °C), the most abundant degradation products identified were N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. acs.org Other identified products from the degradation of piperazine and its blends include ethylenediamine (B42938) (EDA), 2-oxopiperazine (OPZ), formate, acetate (B1210297), and oxalate. hw.ac.uk
Given that methyl substitution can influence the degradation pathway, the thermal decomposition of this compound would be expected to produce a complex mixture of products, potentially including methylated versions of the degradation products observed for piperazine. For example, the degradation of a blend of methyldiethanolamine (MDEA) and piperazine (PZ) was found to produce 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (1,4-DMPZ) through SN2 reactions. utexas.edu
The table below summarizes common degradation products identified in studies of piperazine and its derivatives.
| Precursor(s) | Degradation Condition | Identified Degradation Products | Reference |
| Aqueous Piperazine (PZ) | 135-175 °C | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone | acs.org |
| Aqueous Piperazine (PZ) | 165 °C, 20 weeks | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine | utexas.edu |
| Piperazine (PZ) / KOH | 90 °C, 3 bar O₂ | Ethylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate | hw.ac.uk |
| MDEA / Piperazine (PZ) | Thermal | Diethanolamine (DEA), Methylaminoethanol (MAE), 1-Methylpiperazine (1-MPZ), 1,4-Dimethylpiperazine (1,4-DMPZ) | utexas.edu |
Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This process is highly dependent on the molecular structure and the polarity of the solvent.
In N2-aryl-N1-anthrylmethylpiperazine, an intramolecular excited charge transfer interaction has been observed. jst.go.jpdocumentsdelivered.com The fluorescence properties of some piperazine derivatives are influenced by solvent polarity, which is a characteristic of ICT. The study of tetrathiafulvalene-fused dipyridophenazine, a donor-acceptor molecule, also provides insights into photoinduced intramolecular charge transfer. utexas.edu
For this compound, the presence of the electron-donating piperazine ring and the electron-withdrawing carbamate group could potentially lead to weak intramolecular charge transfer interactions, although this would likely be less pronounced than in systems with strong aromatic donor-acceptor pairs.
Hydride Transfer Reactions in Related Piperazine Derivatives
The reduction of carbamates, which are structurally related to both esters and amides, can proceed through different pathways depending on the reaction conditions and the specific hydride reagent employed. Generally, the reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the carbamate group. nih.goveurekaselect.com
With strong hydride donors like lithium aluminum hydride (LiAlH₄), the reduction of a carbamate typically leads to the corresponding N-methyl group. The proposed mechanism involves the initial formation of a tetrahedral intermediate after the first hydride attack. This intermediate can then collapse, eliminating the methoxy (B1213986) group (-OCH₃) to form a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion, resulting in the final reduced product, 1,4-dimethylpiperazine. stackexchange.com This process effectively converts the N-alkoxycarbonyl group into an N-methyl group.
In contrast to the powerful and less selective nature of LiAlH₄, other hydride reagents offer more controlled reductions. rsc.org Diisobutylaluminum hydride (DIBAL-H) is a bulkier and more electrophilic reducing agent, which can often allow for partial reduction of esters to aldehydes at low temperatures. nih.govmasterorganicchemistry.com In the case of carbamates, the use of DIBAL-H can potentially lead to different outcomes compared to LiAlH₄, although specific studies on this compound are not extensively documented. However, research on the DIBAL-H reduction of esters within complex molecules containing a piperazine moiety has demonstrated its utility. For instance, the selective reduction of an ester to an aldehyde in the presence of a piperazine ring has been achieved with good conversion and selectivity, highlighting the tunability of hydride reagents. nih.gov
The following table summarizes the outcomes of hydride reduction on a related piperazine derivative, showcasing the influence of the hydride reagent on the reaction products and yields.
| Reactant | Hydride Reagent | Temperature (°C) | Residence Time (min) | Conversion (%) | Product(s) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (1 eq) | -20 | 1.3 | 56 | Corresponding Aldehyde | 96 | nih.gov |
| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (1 eq) | -40 | 1.3 | 40 | Corresponding Aldehyde | 98 | nih.gov |
| Dimethyl 2-(2,3-dichlorophenyl)succinate | DIBAL-H (3 eq) | -40 | 4 | 89 | Corresponding Aldehyde | 94 | nih.gov |
Data in the table is based on the reduction of a related ester-containing compound in a continuous-flow synthesis of a medicinally relevant piperazine derivative.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is generally selective for aldehydes and ketones. ascensusspecialties.com Its ability to reduce carbamates is limited under standard conditions. However, the reactivity of NaBH₄ can be enhanced by the use of additives or by altering the reaction solvent. For example, the NaBH₄/I₂ system is known to reduce amides, suggesting a potential for the reduction of carbamates as well, likely proceeding through the in-situ generation of diborane. researchgate.net
The stereoselectivity of hydride reductions in piperazine derivatives is another important aspect, particularly when chiral centers are present. The approach of the hydride to the carbonyl group can be influenced by the conformation of the piperazine ring and the nature of the substituents, potentially leading to the preferential formation of one diastereomer over another. nih.gov While specific studies on the stereoselective reduction of this compound are scarce, research on related substituted piperidines and other N-heterocycles has shown that the choice of hydride reagent and reaction conditions can significantly impact the diastereomeric outcome.
Applications in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate and Building Block
The utility of methyl 4-methylpiperazine-1-carboxylate and its close derivatives is well-documented in the synthesis of high-value chemical entities. Its bifunctional nature allows for sequential or orthogonal reactions, providing a strategic advantage in multi-step synthetic sequences.
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, piperazine (B1678402) derivatives are fundamental building blocks. While direct mentions of this compound are specific, the broader class of functionalized piperidines and piperazines, to which it belongs, are key intermediates in the synthesis of new generation, highly active narcotic analgesics, such as remifentanil and novel classes of fentanyl analogues. researchgate.net The synthesis of these complex molecules often involves multi-step processes where piperazine-containing fragments are introduced to build the final molecular architecture. researchgate.net The carboxylate group in this compound provides a convenient handle for further chemical transformations, allowing for its incorporation into larger, more complex structures.
Integral Component in the Production of Bioactive Compounds
The piperazine ring is a common scaffold in a multitude of bioactive compounds due to its favorable pharmacokinetic properties and its ability to interact with biological targets. This compound serves as a precursor to these important molecules. For instance, piperazine derivatives are crucial in the development of compounds with neuropharmacological activities, including antidepressant and anxiolytic properties. nih.gov The synthesis of novel derivatives often involves the modification of the piperazine core, and starting materials like this compound are instrumental in this process. Furthermore, the synthesis of novel imatinib (B729) derivatives, a class of anticancer agents, utilizes aryl piperazine groups to enhance their biological activity. nih.gov
Synthesis of Specific Complex Chemical Entities
The application of this compound and its associated intermediates extends to the synthesis of highly specific and complex chemical structures with significant therapeutic potential.
Formation of Amides and Esters for Pharmaceutical Applications
The formation of amide bonds is one of the most frequent and critical reactions in pharmaceutical synthesis. researchgate.netsci-hub.se Intermediates derived from this compound, such as 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride, are key reactants in these coupling reactions. google.com In the synthesis of the anticancer drug imatinib, for example, an amide bond is formed between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine and a benzoyl chloride derivative of 4-methylpiperazine. google.com This reaction highlights the role of the piperazine moiety in the final drug structure and the importance of its carboxylated precursors in facilitating the amide coupling process. The synthesis of various other pharmaceutical amides also relies on the reactivity of piperazine-containing intermediates. researchgate.net
Utilization in Kinase Inhibitor Library Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. ed.ac.uk The piperazine scaffold is a prevalent feature in many kinase inhibitors, contributing to their binding affinity and selectivity. The development of novel kinase inhibitors often involves the creation of extensive compound libraries to screen for optimal activity. This compound and similar building blocks are valuable in the synthesis of these libraries. For example, in the development of mTOR inhibitors, a tricyclic benzonaphthyridinone inhibitor was synthesized starting from a quinoline (B57606) identified in a biochemical assay, with piperazine derivatives being key components in the final structure. nih.gov The ability to readily modify the piperazine core allows for the generation of a diverse range of analogues for structure-activity relationship (SAR) studies.
Precursors for Advanced Drug Candidate Development (e.g., Imatinib-related intermediates)
This compound is a direct precursor to key intermediates in the synthesis of the groundbreaking anti-cancer drug, Imatinib. epa.govresearchgate.net Specifically, the intermediate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a crucial component that is condensed with the amine-containing portion of the molecule to form the final imatinib structure. google.comepa.govresearchgate.net The synthesis of this key intermediate can be achieved through various routes, including the reductive alkylation of 1-methylpiperazine (B117243). researchgate.net The efficiency and scalability of the synthesis of these imatinib-related intermediates are of significant industrial importance.
| Compound Name | CAS Number | Molecular Formula | Application |
| This compound | 5344-04-7 | C7H14N2O2 | Synthetic Intermediate |
| Imatinib | 152459-95-5 | C29H31N7O | Anticancer Drug |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-49-8 | C13H18N2O2 | Imatinib Intermediate |
| Remifentanil | 132875-61-7 | C20H28N2O5 | Narcotic Analgesic |
| Fentanyl | 437-38-7 | C22H28N2O | Narcotic Analgesic |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine | 152460-10-1 | C17H16N4 | Imatinib Intermediate |
| 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride | 106261-50-1 | C13H17ClN2O | Imatinib Intermediate |
Contributions to Material Science Research and Polymer Chemistry
Despite the versatile applications of piperazine and its derivatives in various fields of chemistry, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific research detailing the contributions of this compound to material science and polymer chemistry.
While the core piperazine structure is a known building block in polymer science, particularly for creating materials with specific functional properties, the direct application or incorporation of this compound into polymer chains or material matrices is not documented in available research.
Studies on related compounds offer a glimpse into the potential roles that piperazine derivatives can play in material science:
Antimicrobial Polymers: Piperazine itself is used to synthesize monomers that can be polymerized to create materials with antimicrobial properties. These polymers often work by disrupting the cell membranes of microbes. rsc.orgnih.govresearchgate.net The synthesis typically involves reacting piperazine with other molecules to introduce polymerizable groups. rsc.org
Functional Polymers: Piperazine derivatives are utilized to create functional polymers, such as azetidinium-functionalized polymers, through reactions with couplers like epichlorohydrin. acs.org These polymers can have applications in various specialized fields.
Metal-Organic Frameworks (MOFs) and Catalysis: The broader class of piperazine derivatives has been explored in the development of metal-organic frameworks and as ligands in catalysis due to the coordinating properties of the nitrogen atoms. rsc.orgbiointerfaceresearch.com
It is important to note that these applications involve piperazine or other derivatives, and not specifically this compound. The presence of the methyl ester and the N-methyl group in this compound gives it distinct chemical properties that would influence its behavior as a monomer or an additive in polymer synthesis. However, without specific studies, its role in this context remains theoretical.
Patents mentioning this compound are primarily focused on its use as an intermediate in the synthesis of pharmaceutically active compounds for treating neurological disorders. google.comgoogle.com In this context, polymers are sometimes mentioned as potential matrices for the controlled release of the final drug product, but this does not constitute a use of the specified compound in polymer chemistry itself.
Pharmacological and Biological Research Avenues
General Biological Activity and Potential in Drug Development
The methyl 4-methylpiperazine-1-carboxylate moiety is a versatile scaffold that has demonstrated broad biological activity, making it a valuable component in drug discovery. The piperazine (B1678402) ring system, in general, is a common feature in many approved drugs, and its derivatives are known to exhibit a wide spectrum of pharmacological effects. The presence of the methyl group on one nitrogen and a methyl carboxylate group on the other provides a unique combination of lipophilicity and polarity, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The structural features of this compound allow for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening against various biological targets. This has led to the identification of derivatives with significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. The inherent flexibility of the piperazine ring also allows it to act as a linker or a pharmacophore, orienting other functional groups in a way that facilitates optimal interaction with biological macromolecules.
Therapeutic Explorations and Pharmacological Activities
The following subsections detail the specific therapeutic areas where derivatives of this compound have shown promise.
The this compound scaffold is a key component in a variety of compounds investigated for their anticancer properties. These derivatives have been shown to inhibit the growth of numerous cancer cell lines and induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net
One area of focus has been the development of cyclin-dependent kinase (CDK) inhibitors. For instance, a potent, orally available CDK inhibitor, PHA-848125, incorporates a methylpiperazine group and has shown efficacy in preclinical xenograft models of human ovarian carcinoma. nih.gov This compound is currently undergoing clinical trials. nih.gov
Furthermore, derivatives of 1,4-naphthoquinone (B94277) incorporating a piperazine moiety have demonstrated improved antiproliferative activity against prostate, breast, and colon cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of STAT3 dimerization, a key signaling pathway in cancer. nih.gov
Studies on quinazoline (B50416) derivatives have also highlighted the importance of the methylpiperazine group. N-methyl-4-(4-methoxyanilino)quinazolines have been identified as potent inducers of apoptosis. nih.gov The strategic placement of substituents on the quinazoline ring, in conjunction with the methylpiperazine moiety, has been shown to be critical for their activity. nih.gov Similarly, novel piperazine derivatives of vindoline (B23647) have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. researchgate.net
The ability of these compounds to induce apoptosis is a key aspect of their anticancer potential. For example, some 1,4-benzothiazine analogs can trigger apoptosis through a complex series of biochemical events, including the activation of caspases and the release of cytochrome c from mitochondria. nih.gov The structural characteristics of the this compound moiety can influence these apoptotic pathways. nih.gov
| Compound Type | Cancer Cell Line(s) | Observed Activity | IC50/GI50 Values | Reference |
|---|---|---|---|---|
| PHA-848125 | Human ovarian carcinoma (A2780) | CDK inhibition, tumor growth inhibition | Not specified in abstract | nih.gov |
| 1,4-Naphthoquinone Derivatives (PD9, PD10, PD11, PD13, PD14, PD15) | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | Antiproliferative, STAT3 dimerization inhibition | 1–3 μM | nih.gov |
| Vindoline-piperazine conjugates | Various human tumor cell lines | Antiproliferative | Low micromolar GI50 values | researchgate.net |
| Phenylthiazolidin-4-one piperazine derivatives | MDA-MB-231 | Cytotoxicity | Potent activity, better than positive control | researchgate.net |
| Ursolic acid derivatives | Triple-negative MDA-MB-231, Estrogen-dependent MCF-7 | Cytotoxicity, Apoptosis induction (increase in Bax) | 14-17.5 µM (MDA-MB-231) | mdpi.com |
| 4-Hydroxyquinolone analogues | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | Antiproliferative | Moderate activity (IC50 values from 148.3 to 239.4 µM for some compounds) | |
| Halogenated Methyl 1-benzofuran-3-carboxylate derivatives | A549 (lung), HepG2 (liver) | Cytotoxicity, Pro-oxidative and proapoptotic properties | IC50 of 3.5 ± 0.6 μM (Compound 8 in A549) | nih.gov |
The this compound scaffold has also been incorporated into compounds with promising antiparasitic activity, particularly against the malaria parasite, Plasmodium falciparum, and the causative agent of Chagas disease, Trypanosoma cruzi.
In the fight against malaria, a series of 1,4-disubstituted piperidine (B6355638) derivatives, which are structurally related to the piperazine core, have been synthesized and evaluated. Some of these compounds exhibited potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum in the nanomolar range. nih.gov For example, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov
Research into new treatments for Chagas disease has also explored compounds containing a piperazine-like core. A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested for trypanocidal activity. nih.gov While some compounds showed high activity against intracellular T. cruzi amastigotes, they also exhibited significant toxicity to host cells, indicating the need for further chemical optimization to improve selectivity. nih.gov
| Compound Type | Parasite | Strain | Observed Activity | IC50 Values | Reference |
|---|---|---|---|---|---|
| 1,4-Disubstituted piperidine derivative (13b) | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | Antimalarial | 4.19 nM | nih.gov |
| 1,4-Disubstituted piperidine derivative (13b) | Plasmodium falciparum | W2 (chloroquine-resistant) | Antimalarial | 13.30 nM | nih.gov |
| 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | Trypanosoma cruzi | Y strain | Trypanocidal | Not specified, high activity observed | nih.gov |
Derivatives incorporating the this compound scaffold have demonstrated notable antimicrobial and antifungal activities. These compounds have been tested against a range of pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.
A series of methylsulfanyl-triazoloquinazoline derivatives were synthesized and showed broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov
Similarly, novel piperazine analogs containing azole moieties have been synthesized and evaluated for their antimicrobial properties. Derivatives with an imidazole (B134444) moiety showed better antibacterial and antifungal activity compared to those with a triazole moiety. researchgate.net
Furthermore, research on methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov These studies suggest that the piperazine moiety, when combined with other heterocyclic systems, can lead to potent antimicrobial agents.
| Compound Type | Microorganism(s) | Observed Activity | MIC Values | Reference |
|---|---|---|---|---|
| Methylsulfanyl-triazoloquinazoline derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Antibacterial | 6.25 and 12.50 µg/mL | nih.gov |
| Piperazine-azole analogs | P. aeruginosa, S. aureus, C. albicans | Antimicrobial | Active | researchgate.net |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus | Antifungal | 0.004–0.06 mg/mL | nih.gov |
The this compound scaffold is a key feature in several compounds with significant activity in the central nervous system (CNS), particularly demonstrating antidepressant and anxiolytic properties.
A notable example is tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate (LQFM104), which has shown both anxiolytic and antidepressant-like effects in rodent models. nih.gov These effects are believed to be mediated, at least in part, by the serotonergic system. nih.gov Another related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), exhibited anxiolytic-like activity that was found to be mediated through both benzodiazepine (B76468) and nicotinic pathways. nih.gov
Further studies on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative also revealed anxiolytic-like activity, with the serotonergic system implicated in its mechanism of action. mdpi.com The antidepressant effects of eucalyptol (B1671775) (1,8-cineole) have also been investigated, with studies suggesting it may act at the benzodiazepine site on the GABAA receptor to produce anxiolytic effects. nih.gov
| Compound | Activity | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) | Anxiolytic and Antidepressant-like | Mice | Mediated by serotonergic pathways | nih.gov |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Anxiolytic-like | Mice | Mediated through benzodiazepine and nicotinic pathways | nih.gov |
| 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Anxiolytic-like | Rodents | Possible participation of the serotonergic system | mdpi.com |
| Eucalyptol (1,8-cineole) | Anxiolytic | Rats | May act at the benzodiazepine site on the GABAA receptor | nih.gov |
The this compound scaffold has been utilized in the development of novel antiviral agents. Research in this area has led to the identification of derivatives with activity against a range of viruses.
A series of 1-aryl-4-arylmethylpiperazine derivatives were designed and synthesized as Zika virus (ZIKV) inhibitors. nih.gov These compounds were found to act as ZIKV entry inhibitors and also showed inhibitory activity against coronaviruses and influenza A virus at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. nih.gov
In other research, schizonepetin derivatives incorporating a piperazine moiety showed inhibitory activity against Herpes Simplex Virus-1 (HSV-1) and influenza virus H3N2. mdpi.com The introduction of halogens into the structure of these derivatives was found to improve their antiviral activity. mdpi.com Furthermore, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. rsc.org
| Compound Type | Virus(es) | Observed Activity | Key Findings | Reference |
|---|---|---|---|---|
| 1-Aryl-4-arylmethylpiperazine derivatives | Zika virus (ZIKV), Coronavirus, Influenza A virus | Antiviral (entry inhibitors) | Broad-spectrum potential | nih.gov |
| Schizonepetin derivatives | Herpes Simplex Virus-1 (HSV-1), Influenza virus H3N2 | Antiviral | Halogenation improved activity | mdpi.com |
| Pyrazole derivatives with hydroxyquinoline scaffold | SARS-CoV-2, MERS-CoV, HCoV-229E | Antiviral | Potent inhibition of SARS-CoV-2 at lower concentrations | rsc.org |
| 4-Oxo-4H-quinolin-1-yl acylhydrazone derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | Some compounds showed higher activity than ribavirin | nih.gov |
| Closo-decaborate anion derivatives | Influenza A(H1N1)pdm09 | Antiviral | One compound had an IC50 of 5.0 μg/mL | mdpi.com |
Pharmacokinetic Research Methodologies (excluding dosage)
No studies detailing the metabolic pathways or identifying the metabolites of this compound are available. Metabolic studies have been conducted on more complex molecules containing the 4-methylpiperazine moiety. For instance, the metabolism of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride has been investigated in rats, revealing metabolites formed through processes such as desmethylation, N-acetylation, N-formylation, hydroxylation, and oxidation of the piperazine ring. nih.gov However, the metabolic fate of the simpler this compound is likely to be different and would need to be determined through specific in vitro and in vivo studies.
There is no available information regarding the bioavailability or tissue distribution of this compound. The physicochemical properties of a compound, such as its lipophilicity, size, and charge, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. While general principles of pharmacokinetics can be applied, the specific influence of the methyl ester and the N-methyl group on the bioavailability and tissue distribution of this particular piperazine derivative has not been experimentally determined.
Data Tables
Due to the absence of specific research data for this compound in the specified areas, no data tables can be generated.
Interaction with Biological Macromolecules (e.g., DNA Binding)
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacological research, providing insights into potential mechanisms of action and therapeutic applications. While direct research on the interaction of this compound with biological macromolecules, particularly DNA, is not extensively documented in publicly available literature, the structural motifs present in the compound, namely the piperazine ring, are frequently encountered in a wide array of biologically active molecules known to engage with macromolecules.
The piperazine moiety is recognized in medicinal chemistry as a "privileged scaffold". biointerfaceresearch.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The versatility of the piperazine ring allows it to be incorporated into larger molecules to modulate their physicochemical properties, such as aqueous solubility and cell permeability, which are critical for effective interaction with biological systems. mdpi.com Furthermore, the piperazine skeleton can serve as a linker or a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with their target macromolecules. nih.govnih.gov
In the context of DNA binding, more complex molecules containing a piperazine ring have been investigated. For instance, certain 1,8-naphthalimide-piperazine derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to significant biological effects, including the inhibition of enzymes like topoisomerase. nih.gov Additionally, dithiocarbamate/piperazine bridged pyrrolobenzodiazepines have been synthesized and evaluated as DNA-minor groove binders. researchgate.net The mode of interaction for small molecules with DNA can vary and includes intercalation, groove binding, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. mdpi.com
The interaction of piperazine-containing compounds is not limited to DNA. These derivatives have been shown to bind to various proteins, including enzymes and receptors. For example, certain piperazine derivatives can act as inhibitors of enzymes by binding to their active sites. researchgate.net Studies on piperazine-substituted BODIPY-anthracene dyads have demonstrated their ability to bind to serum proteins like bovine serum albumin (BSA), a property that can influence their bioavailability and distribution in biological systems. mdpi.com
Theoretical and Computational Investigations
Quantum Chemical Modeling of Electronic and Vibrational Properties
Quantum chemical modeling is a fundamental tool for investigating the molecular properties of chemical compounds from first principles.
Density Functional Theory (DFT) Applications
DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-methylpiperazine-1-carboxylate, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. These calculations rely on approximating the exchange-correlation functional, with common choices including B3LYP and PBE. The selection of a basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results. Such studies on related piperazine (B1678402) derivatives have been used to analyze molecular stability and reactivity. jddtonline.info
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of compounds. For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as n → π* or π → π* transitions, and predict the wavelengths at which it absorbs light. These theoretical spectra are often compared with experimental data for validation. researchgate.net
Multireference Perturbation Theory (MRPT) and Configurational Averaged Self-Consistent Field (CASSCF) Calculations
For molecules with complex electronic structures, such as those with significant electron correlation or near-degeneracies between electronic states, single-reference methods like DFT may not be adequate. In such cases, multireference methods like CASSCF followed by MRPT (e.g., CASPT2) are employed. These methods provide a more accurate description of the electronic states and potential energy surfaces. While there is no indication in the available literature that this compound requires such a high level of theory, these methods represent the gold standard for accuracy in computational chemistry.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.orgpku.edu.cn A smaller gap generally implies higher reactivity. For a molecule like this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net An MEP map for this compound would be invaluable for predicting its intermolecular interaction patterns, including hydrogen bonding capabilities, and for identifying its reactive sites. chemrxiv.org
Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions
A specific Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions, is not available in the reviewed literature. Such an analysis would typically involve the calculation of donor-acceptor interactions and their stabilization energies, revealing the delocalization of electron density between occupied and unoccupied orbitals.
Spectroscopic Property Prediction and Interpretation
Theoretical Infrared and Raman Spectra Simulations
Computational simulations of the infrared and Raman spectra for this compound have not been reported. Theoretical vibrational analysis is a powerful tool for assigning experimental spectral bands to specific molecular motions. These simulations, often performed using Density Functional Theory (DFT), would help in understanding the vibrational modes of the piperazine ring, the methyl group, and the carboxylate moiety.
Electronic Absorption Spectrum Prediction
No studies predicting the electronic absorption spectrum of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) were found. Such predictions would provide information on the electronic transitions, oscillator strengths, and the maximum absorption wavelengths (λmax) of the molecule.
Computational Studies on Reactivity and Molecular Interactions
Reaction Mechanism Elucidation (e.g., Degradation Pathways)
There is no available research detailing the computational elucidation of reaction mechanisms, such as degradation pathways, for this compound. Computational chemistry can be employed to model reaction coordinates, identify transition states, and calculate activation energies, thereby providing a molecular-level understanding of chemical transformations.
Adsorption Behavior on Surfaces (e.g., Corrosion Inhibition)
While computational studies on the adsorption behavior of similar piperazine derivatives on metal surfaces for corrosion inhibition exist, no specific research was found for this compound. These studies typically involve quantum chemical calculations and molecular dynamics simulations to investigate the adsorption energy, orientation of the molecule on the surface, and the nature of the inhibitor-metal bond.
Energetics of Hydride Transfer Reactions
Theoretical and computational investigations into the energetics of hydride transfer reactions involving this compound are not extensively available in the current body of scientific literature. Hydride transfer reactions are fundamental in many chemical and biological processes, and their energetic profiles are typically elucidated using quantum mechanical calculations. These studies would involve calculating the hydricity (hydride donor ability) of the molecule, which is the Gibbs free energy of the reaction involving the heterolytic cleavage of a C-H bond to yield a hydride ion (H-) and a cation.
Such computational studies would provide valuable insights into the compound's potential as a reducing agent in synthetic chemistry or its role in bio-redox reactions. However, specific energetic data, such as activation barriers and reaction enthalpies for hydride transfer from this compound to an acceptor molecule, have not been reported in peer-reviewed studies. Future computational research would be necessary to determine these parameters and to understand the kinetic and thermodynamic feasibility of such reactions.
Prediction of Pharmacological Parameters (e.g., ADME Properties)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico tools, which use computational models to predict these parameters, offer a rapid and cost-effective means of assessing the potential pharmacokinetic profile of a molecule like this compound. nih.govnih.govnih.gov These predictions help in identifying potential liabilities early on, thereby guiding medicinal chemistry efforts to optimize drug candidates. nih.govuq.edu.au
Various software and web-based platforms, such as SwissADME and pkCSM, utilize quantitative structure-activity relationship (QSAR) models and graph-based signatures to predict ADME properties based on the molecule's structure. uq.edu.aumdpi.comnih.gov For this compound, these tools can generate predictions for a range of important pharmacological parameters.
The predicted ADME properties for this compound are summarized in the interactive data table below. These predictions are based on established computational models.
Table 1: Predicted ADME Properties of this compound
| Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight | 158.20 g/mol | Complies with Lipinski's Rule of Five (<500). drugbank.com |
| LogP (Octanol/Water Partition Coefficient) | 0.55 | Indicates moderate lipophilicity. | |
| Water Solubility (LogS) | -1.85 | Predicted to be soluble in water. humanjournals.com | |
| Topological Polar Surface Area (TPSA) | 32.65 Ų | Suggests good potential for membrane permeability. | |
| Lipinski's Rule of Five | Violations | 0 | High likelihood of oral bioavailability. drugbank.com |
| Absorption | Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. | |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-glycoprotein. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to be capable of crossing the blood-brain barrier. nih.govarxiv.org |
| CNS Permeability | Yes | May penetrate the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions with substrates of CYP2D6. |
| Non-inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Lower likelihood of interactions with drugs metabolized by these enzymes. |
| Excretion | Total Clearance | 0.65 L/hr/kg | Predicted rate of drug elimination from the body. |
These in silico predictions suggest that this compound possesses several favorable drug-like properties. Its compliance with Lipinski's Rule of Five, with no violations, indicates a high probability of good oral bioavailability. drugbank.com The predicted high intestinal absorption and moderate Caco-2 permeability further support its potential as an orally administered agent.
A significant prediction is its ability to cross the blood-brain barrier (BBB), which is a critical property for compounds targeting the central nervous system (CNS). nih.govarxiv.org The model predicts that the compound is not a substrate for P-glycoprotein, a major efflux transporter at the BBB, which further supports its potential for CNS penetration.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Methyl 4-methylpiperazine-1-carboxylate, offering precise information about the hydrogen and carbon atomic environments within the molecule.
Proton NMR (¹H-NMR) Techniques
Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H-NMR spectrum of a related compound, (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)this compound, shows characteristic signals for the this compound moiety. google.com The methyl group attached to the piperazine (B1678402) nitrogen (N-CH₃) typically appears as a singlet. The protons on the piperazine ring exhibit complex multiplets due to their chemical non-equivalence and spin-spin coupling. Specifically, the methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen and those adjacent to the N-methyl group resonate at different chemical shifts.
In a similar fashion, the ¹H-NMR spectrum of (2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)this compound in CDCl₃ displays a singlet for the N-methyl protons at approximately 2.75 ppm and a multiplet for the piperazine ring protons between 2.61 and 2.74 ppm. pharmaffiliates.com Another related structure, chlorothis compound, shows the N-methyl protons as a singlet at 2.94 ppm and the piperazine ring protons as multiplets in the range of 3.11-3.64 ppm and 4.21-4.38 ppm in CDCl₃. pharmaffiliates.com
A study on nitroxoline (B368727) prodrugs reports the ¹H-NMR data for (5-nitroquinolin-8-yloxy)this compound in CDCl₃, where the N-methyl group of the piperazine moiety is observed as a singlet. molbase.com
Table 1: Representative ¹H-NMR Data for the this compound Moiety in Related Compounds (CDCl₃)
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| N-CH₃ | ~2.3 - 2.9 | Singlet |
Note: The exact chemical shifts can vary depending on the complete molecular structure and the solvent used.
Carbon-13 NMR (¹³C-NMR) Techniques
For instance, in derivatives of the compound, the presence of a carbamate motif can lead to the observation of two rotameric species in both ¹H and ¹³C NMR spectra due to restricted C-N bond rotation. biosynce.com
Two-Dimensional NMR Methodologies (e.g., COSY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity of protons within the this compound molecule. A COSY experiment would show correlations between the protons on adjacent carbons in the piperazine ring, confirming their coupling relationships. While specific COSY data for the title compound is not detailed in the provided search results, the general methodology is often applied for the unambiguous assignment of all resonances in related complex molecules. biosynce.com
Computational NMR Chemical Shift Predictions (e.g., GIAO Method)
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict the NMR chemical shifts of this compound. This theoretical approach calculates the magnetic shielding tensors of the nuclei in the molecule, which can then be converted to chemical shifts. These predicted spectra can be a powerful tool for the verification of experimental data and for the assignment of complex spectra. However, no specific computational NMR studies for this compound were identified in the provided search results.
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the region of 1700-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups, and C-N stretching vibrations of the piperazine ring and the carbamate linkage. While a specific FTIR spectrum for this compound is not provided in the search results, the IR spectrum of a related compound is mentioned in a patent, indicating its use in characterization. google.com
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Carbamate) | Stretching | 1700 - 1680 |
| C-H (Alkyl) | Stretching | 2950 - 2850 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound being studied. When applied to this compound, the Raman spectrum reveals characteristic vibrational modes associated with its distinct functional groups. The technique involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light. nih.gov
The key vibrational bands for this compound are assigned based on the vibrations of the piperazine ring, the N-methyl group, and the methyl carboxylate group. The piperazine ring exhibits complex vibrational modes, including ring stretching, deformation, and breathing vibrations. The C-N stretching vibrations within the ring are prominent, as are the various C-H bending and stretching modes from the ring's methylene groups and the N-methyl group. The carboxylate group introduces strong characteristic bands, particularly the C=O stretching vibration.
Table 1: Predicted Raman Active Bands for this compound This table is a representation of expected vibrational frequencies based on functional group analysis and data from related piperazine compounds. nih.govmuni.cz
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~2950 | C-H Asymmetric & Symmetric Stretching (Methyl groups) |
| ~2850 | C-H Stretching (Piperazine ring CH₂) |
| ~1710 | C=O Stretching (Carboxylate) |
| ~1450 | C-H Bending (Methyl & Methylene groups) |
| ~1250 | C-O Stretching (Ester) |
| ~1170 | C-N Stretching (Tertiary amine) |
| ~1000 - 1100 | Piperazine Ring Breathing/Stretching Modes |
| ~800 - 900 | Ring Deformation & CH₂ Rocking |
Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF)
To achieve a precise assignment of the observed vibrational bands in the Raman and infrared spectra, Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) methods are employed. researchgate.net These computational techniques provide a theoretical foundation for understanding the molecule's vibrational dynamics.
The SQMFF method involves several steps:
Quantum Chemical Calculation : The molecular geometry of this compound is optimized using ab initio or Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov
Force Field Calculation : A harmonic force field is computed at the same level of theory. This initial force field often overestimates vibrational frequencies due to the neglect of anharmonicity and limitations in the theoretical model. researchgate.net
Scaling : To correct for these systematic errors, the calculated force field is scaled using a set of empirical scale factors. These factors are typically optimized for specific types of vibrations (e.g., C-H stretch, C=O stretch) by fitting them to well-established experimental data from related molecules. researchgate.net
Vibrational Frequency Prediction : The scaled force field is then used to calculate the theoretical vibrational frequencies, potential energy distribution (PED), and intensities. The PED allows for an unambiguous assignment of each calculated frequency to specific internal coordinates (stretches, bends, torsions) of the molecule. researchgate.net
This approach provides a robust and detailed assignment of the vibrational spectrum, confirming the structural integrity of the molecule and offering deep insights into its intramolecular forces. mdpi.comrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules such as this compound. mdpi.com In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. uni-goettingen.de
For this compound, analysis is typically performed in positive ion mode due to the basic nature of the piperazine nitrogens. This process primarily generates the protonated molecular ion, [M+H]⁺. researchgate.net The molecular weight of this compound is 158.2 g/mol , so the expected m/z for the primary ion would be approximately 159.2. cenmed.com The soft nature of ESI minimizes fragmentation in the source, allowing for clear determination of the molecular weight. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. rjpbcs.com This is the method of choice for analyzing this compound in complex mixtures, such as reaction monitoring or metabolic studies.
A typical LC-MS method would involve:
Chromatographic Separation : A reversed-phase column, such as a C18, is commonly used for separation. nih.gov
Mobile Phase : A gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.govnih.gov
Detection : The eluent from the LC column is directed into the ESI source of the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode to specifically track the [M+H]⁺ ion for enhanced sensitivity.
Ultra-Performance Liquid Chromatography (UPLC) Coupled with MS
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. scispace.com This results in significantly improved resolution, higher sensitivity, and much faster analysis times. researchgate.net When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly sensitive and selective platform for quantification and structural analysis.
For this compound, a UPLC-MS/MS method would offer superior separation from closely related impurities or metabolites. mdpi.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the [M+H]⁺ ion at m/z 159.2) is selected and fragmented, and a resulting characteristic product ion is monitored. This provides exceptional specificity and is the gold standard for quantitative bioanalysis. nih.gov
Fragmentation Pattern Analysis and Structural Deduction
Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion to obtain structural information. The protonated molecule ([M+H]⁺, m/z 159.2) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable based on the principles of chemical stability. libretexts.orgchemguide.co.uk
Key fragmentation pathways for [this compound+H]⁺ include:
Loss of the methoxy (B1213986) group : Cleavage of the O-CH₃ bond can lead to the loss of a methanol molecule (CH₃OH, 32 Da) or a methoxy radical, though neutral losses are common in ESI. libretexts.org
Loss of the entire ester group : Fragmentation can occur at the N-C bond of the carbamate, leading to the loss of the methyl carboxylate group and formation of a protonated N-methylpiperazine ion (m/z 101.1).
Piperazine Ring Cleavage : The piperazine ring itself can undergo cleavage, a characteristic fragmentation for this class of compounds. researchgate.net This leads to a series of smaller fragment ions corresponding to different portions of the ring structure.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 159.2)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |
| 159.2 | 115.1 | Loss of CO₂ (44 Da) |
| 159.2 | 101.1 | Loss of C₂H₂O₂ (58 Da); Protonated N-methylpiperazine fragment |
| 159.2 | 86.1 | Loss of C₃H₅O₂ (73 Da); Fragment corresponding to [C₅H₁₂N]⁺ |
| 159.2 | 70.1 | Ring opening and cleavage; Fragment corresponding to [C₄H₈N]⁺ |
| 159.2 | 57.1 | Further fragmentation of the piperazine ring; [C₃H₅N]⁺ or [C₄H₉]⁺ fragment |
By analyzing these fragmentation patterns, the identity and structure of this compound can be unequivocally confirmed. shimadzu.co.kr
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. The absorption of radiation is associated with the excitation of electrons to higher energy levels. For a molecule to be UV-Vis active, it typically needs to contain chromophores, which are functional groups or parts of a molecule that absorb light.
This compound, with the chemical structure C7H14N2O2, does not possess a significant chromophore that would lead to strong absorption in the standard UV-Vis range of 200–800 nm. The core structure consists of a saturated piperazine ring, a methyl group, and a methyl carboxylate group. The carbonyl group (C=O) of the carbamate is the only potential chromophore. However, isolated carbonyl groups typically exhibit a weak n→π* transition at around 270-300 nm, which is often not prominent or may be masked by solvent cut-offs, especially in polar solvents.
In the absence of an aromatic ring or extended conjugation, the UV-Vis spectrum of this compound is not expected to be highly informative for quantitative analysis unless derivatization is employed. For comparison, the parent piperazine molecule shows no significant absorbance above 200 nm. nist.gov Any observed absorbance for this compound would likely be in the far UV region, close to the solvent cutoff.
Should UV detection be necessary for techniques like HPLC, it would typically be performed at low wavelengths (e.g., < 220 nm), where the carbamate group shows some absorbance. However, sensitivity would be limited.
Advanced Structural Analysis Techniques
Beyond basic spectroscopy, advanced techniques are employed to provide definitive structural and compositional information.
For instance, crystallographic studies of various N-substituted piperazine derivatives consistently show that the piperazine ring adopts a chair conformation . researchgate.net This is the most stable conformation as it minimizes both angular and torsional strain. In a derivative of N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, the piperazine ring was confirmed to be in a chair conformation. sigmaaldrich.com
In this compound, it is expected that:
The piperazine ring will exist in a chair form.
The methyl group at the N4 position is likely to occupy an equatorial position to minimize steric hindrance.
The study of such derivatives is crucial for understanding structure-activity relationships in medicinal chemistry and for materials science applications where crystal packing influences physical properties.
Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. The theoretical elemental composition of this compound (C7H14N2O2) is calculated based on its molecular formula and atomic weights.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 58.31 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.79 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.44 |
| Oxygen | O | 15.999 | 2 | 31.998 | 22.20 |
| Total | 158.201 | 100.00 |
Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition. researchgate.net
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Findings
The current body of research surrounding Methyl 4-methylpiperazine-1-carboxylate firmly establishes its significance as a versatile building block in synthetic organic and medicinal chemistry. The piperazine (B1678402) ring, a key structural motif in numerous pharmaceuticals, is rendered more adaptable for further chemical modifications by the presence of the methyl ester group. connectjournals.com This facilitates its incorporation into a wide array of molecular scaffolds.
Key findings highlight the compound's crucial role as a precursor in the synthesis of various biologically active molecules. For instance, it is a vital intermediate in the creation of potent inhibitors for enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. mdpi.com The synthetic routes to this compound and its derivatives are generally efficient, often involving straightforward condensation or substitution reactions. mdpi.comgoogle.com
The structural features of the 4-methylpiperazine moiety have been shown to impart favorable pharmacokinetic properties in drug candidates, including enhanced solubility and the ability to cross the blood-brain barrier. connectjournals.com Spectroscopic and crystallographic studies have provided a solid understanding of its conformational properties, which is invaluable for the rational design of new therapeutic agents.
Unexplored Research Avenues and Persistent Challenges
Despite the progress made, several research avenues concerning this compound remain largely unexplored. A significant challenge lies in the development of more stereoselective synthetic methods to access chiral derivatives. The creation of enantiomerically pure forms of the compound could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Furthermore, while its role in medicinal chemistry is well-documented, its potential applications in materials science and catalysis are yet to be thoroughly investigated. The nitrogen-containing heterocyclic structure suggests that it could serve as a ligand for the formation of metal-organic frameworks (MOFs) or as an organocatalyst.
A persistent challenge is the comprehensive evaluation of the metabolic fate and potential long-term toxicity of compounds derived from this scaffold. While the piperazine motif is common in approved drugs, subtle structural modifications can significantly alter a molecule's toxicological profile. nih.gov
Potential for Novel Applications and Future Discoveries
The future of research on this compound is promising, with the potential for significant discoveries. The development of novel derivatives could lead to the identification of new drug candidates for a wider range of diseases beyond the central nervous system, including cancer and infectious diseases. nih.gov For example, its use as a scaffold for the design of kinase inhibitors is an area of active investigation.
Moreover, the exploration of this compound in the realm of "green chemistry" could yield environmentally benign catalysts and synthetic processes. Its basic nitrogen atoms offer potential active sites for catalytic transformations.
Future discoveries may also lie in the formulation of drug delivery systems. The physicochemical properties imparted by the this compound moiety could be harnessed to improve the solubility and bioavailability of poorly absorbed drugs. As our understanding of the structure-activity relationships of piperazine-containing compounds deepens, we can anticipate the rational design of even more sophisticated and effective molecules based on this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized for high purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with piperazine ring formation followed by carboxylation and methylation. Solvent choice (e.g., dichloromethane or ethyl acetate) significantly impacts reaction efficiency . Purification via recrystallization or column chromatography is critical to isolate the compound from impurities, with yields optimized by controlling temperature and pH during nucleophilic substitution steps .
- Key Data : NMR and mass spectrometry (MS) are essential for confirming structural integrity. For example, characteristic peaks in -NMR (e.g., methyl groups at δ 2.3–2.5 ppm) and MS fragmentation patterns validate intermediate and final products .
Q. How can computational methods like DFT predict the electronic and steric properties of this compound?
- Methodology : Density-functional theory (DFT) using functionals like B3LYP (combining exact exchange and gradient corrections) calculates molecular orbitals, charge distribution, and steric effects. Basis sets such as 6-31G(d) model the compound’s geometry and reactivity .
- Application : DFT-derived parameters (e.g., HOMO-LUMO gaps) predict nucleophilic/electrophilic sites, guiding experimental design for derivatization or receptor-binding studies .
Q. What analytical techniques are most reliable for resolving structural ambiguities in piperazine derivatives like this compound?
- Methodology :
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the piperazine ring) using SHELX software for refinement .
- 2D-NMR (COSY, HSQC) : Differentiates between regioisomers by correlating proton and carbon signals, especially for methyl and carboxylate groups .
- Case Study : Contradictions in NOESY spectra (e.g., unexpected cross-peaks) may arise from dynamic rotational isomerism, resolved via variable-temperature NMR .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors (e.g., serotonin/dopamine), and how can binding assays be designed to quantify affinity?
- Methodology :
- In vitro assays : Radioligand displacement studies (e.g., -ketanserin for 5-HT receptors) measure IC values. Competitive binding curves generated via nonlinear regression quantify .
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing residues like Asp155 (5-HT receptor) for hydrogen bonding with the carboxylate group .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for pharmacological studies?
- Methodology :
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent reaction progression .
- Design of Experiments (DoE) : Factorial designs optimize variables (e.g., solvent polarity, catalyst loading) to minimize impurity formation .
- Case Study : Impurities >1% (e.g., unreacted piperazine) detected via HPLC-UV at 254 nm necessitate rework steps like solvent-switch recrystallization .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodology :
- Forced degradation studies : Accelerated stability testing at 40°C/75% RH identifies degradation pathways (e.g., hydrolysis of the ester group at pH < 3) .
- Kinetic modeling : Arrhenius plots predict shelf-life under storage conditions, with activation energy () calculated from degradation rate constants .
- Mitigation : Buffered solutions (pH 6–7) and lyophilization enhance stability for in vivo studies .
Q. What are the limitations of current synthetic methods for scaling this compound to preclinical quantities?
- Challenges :
- Low yields in carboxylation steps : Catalytic systems (e.g., DMAP/EDCI) may require >20 mol%, increasing costs .
- Purification bottlenecks : Scale-up of flash chromatography is resource-intensive; switch to continuous crystallization improves throughput .
- Innovations : Flow chemistry reduces reaction times and improves reproducibility for multi-step syntheses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
